N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine
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Overview
Description
N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a thioamide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine: Unique due to the presence of both chlorophenyl and nitrophenyl groups.
N-(2-chlorophenyl)-1,3-thiazol-2-amine: Lacks the nitrophenyl group, which may affect its reactivity and applications.
4-(3-nitrophenyl)-1,3-thiazol-2-amine: Lacks the chlorophenyl group, potentially altering its chemical properties.
Uniqueness
The combination of chlorophenyl and nitrophenyl groups in this compound imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-12-6-1-2-7-13(12)17-15-18-14(9-22-15)10-4-3-5-11(8-10)19(20)21/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJQCACSULZWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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